molecular formula C17H15ClN2O3 B5654619 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5654619
M. Wt: 330.8 g/mol
InChI Key: NLFHDAWGSMIYBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions starting from simple precursors. For instance, derivatives of tetrahydro-1-naphthalenol have been synthesized starting with methoxy-dihydro-naphthalenone, followed by a series of reactions including demethylation, nitration, and reduction processes to yield amino-substituted naphthalenols (Miyake et al., 1977). Similar synthetic routes could potentially be adapted for the synthesis of 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide by incorporating appropriate chlorination and amide formation steps.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or computational methods to determine the spatial arrangement of atoms within a molecule. For benzamide derivatives, studies have shown how solid-state properties can reveal significant insights into their structural characteristics, including hydrogen bonding and charge transfer mechanisms (Younes et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of a compound like 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide can be diverse, involving reactions pertinent to its functional groups. For instance, the nitro group can undergo reduction to an amino group, while the chloro group might participate in nucleophilic substitution reactions. Compounds with similar structures have been utilized as precursors in the synthesis of pharmaceuticals, demonstrating the versatility of their chemical properties (Richter et al., 2021).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are crucial for understanding a compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the presence of polar functional groups and the overall molecular geometry. Studies on similar aromatic polyamides have provided insights into their solubility, thermal stability, and crystallinity, which could be relevant for analyzing the physical properties of 4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide (Ghodke et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards specific reagents, can be deduced from the functional groups present in the molecule. The benzamide moiety, for instance, can engage in hydrogen bonding due to the amide group, influencing its chemical behavior in solution. Similarly, the nitro and chloro substituents can affect the electron distribution within the molecule, impacting its reactivity (Yang & Chen, 1992).

properties

IUPAC Name

4-chloro-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-14-9-8-12(10-16(14)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h3,5,7-10H,1-2,4,6H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHDAWGSMIYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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